Physical and chemical properties of CAS 887591-76-6
Physical and chemical properties of CAS 887591-76-6
An In-depth Technical Guide to the Physical and Chemical Properties of Dabrafenib Mesylate (CAS 887591-76-6)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Dabrafenib Mesylate (CAS 887591-76-6), a pivotal small molecule inhibitor in targeted cancer therapy. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on the compound's physicochemical properties, analytical methodologies, stability, and biological mechanism of action, grounded in authoritative scientific literature and regulatory documentation.
Core Compound Identification and Significance
Dabrafenib is a potent, ATP-competitive inhibitor of the RAF family of serine/threonine kinases.[1] Its development marked a significant advancement in the treatment of cancers harboring activating mutations in the BRAF gene, most notably the V600E mutation found in approximately 50% of melanomas.[2] The compound is supplied as a methanesulfonate (mesylate) salt to improve its pharmaceutical properties.
| Identifier | Value | Source(s) |
| Compound Name | Dabrafenib Mesylate | [3] |
| CAS Number | 887591-76-6 (Mesylate Salt) | [4] |
| Alternative Names | Tafinlar®, GSK2118436B | [5] |
| Free Base CAS | 1195765-45-7 | [6] |
| Molecular Formula | C₂₄H₂₄F₃N₅O₅S₃ (Mesylate Salt) | [5] |
| Molecular Weight | 615.67 g/mol (Mesylate Salt) | [7] |
| IUPAC Name | N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzene-1-sulfonamide; methanesulfonic acid | [8] |
Physicochemical Properties
The physicochemical profile of a drug substance is fundamental to understanding its behavior, from formulation development to its pharmacokinetic profile. Dabrafenib mesylate is a white to slightly colored solid.[5][9]
| Property | Value | Comments and Scientific Rationale | Source(s) |
| Melting Point | >234°C (with decomposition) | The high melting point is indicative of a stable crystalline lattice structure. The decomposition suggests thermal instability at elevated temperatures. | [10] |
| Solubility | Aqueous: Very slightly soluble at pH 1, practically insoluble above pH 4. Organic: Soluble in DMSO (≥30.75 mg/mL), Ethanol (≥2.74 mg/mL with warming). | The pH-dependent solubility is a critical attribute. The molecule has multiple ionizable centers, and its low solubility at physiological pH (above 4) can impact oral absorption and bioavailability. This is a key consideration for formulation, where excipients may be used to enhance dissolution. | [9][11][12] |
| pKa | 6.6 (sulfonamide moiety) 2.2 (pyrimidine moiety) -1.5 (thiazole moiety) | The three distinct pKa values correspond to the different ionizable functional groups. The sulfonamide pKa of 6.6 is particularly important as it falls within a physiologically relevant range, influencing the charge state and solubility of the molecule in different biological compartments. | [5][9][13] |
| LogP (Partition Coefficient) | 2.9 | The LogP value indicates that dabrafenib is a lipophilic compound. This property facilitates its ability to cross cell membranes to reach its intracellular target (BRAF kinase), but also presents challenges for aqueous formulation. | [9][13] |
| Polymorphism | Multiple crystalline forms have been identified (e.g., Form I, Form IV, Form V). | The existence of polymorphs is critical for drug development, as different crystal forms can have different solubility, stability, and bioavailability. The mesylate salt was selected in part to control and stabilize a desired crystalline form. | [14][15] |
Mechanism of Action: Targeting the MAPK/ERK Pathway
Dabrafenib functions by inhibiting constitutively activated BRAF kinases that result from V600 mutations.[16] This blockade occurs at a critical juncture in the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which, when dysregulated, drives uncontrolled cell proliferation and survival.[2] Dabrafenib is an ATP-competitive inhibitor, meaning it binds to the kinase domain of BRAF, preventing the binding of ATP and subsequent phosphorylation and activation of downstream targets like MEK and ERK.[1]
Stability and Storage Considerations
The stability of a compound is paramount for ensuring accurate experimental results and maintaining the efficacy of a therapeutic agent.
-
Thermal and pH Stability : Dabrafenib is relatively stable under acidic, alkaline, and neutral conditions at ambient temperatures.[17]
-
Oxidative Instability : The molecule is highly susceptible to degradation under oxidative stress. Studies have shown that exposure to hydrogen peroxide leads to the formation of several major degradation products.[17] This necessitates careful handling and the avoidance of oxidizing agents.
-
Photostability : Dabrafenib is unstable upon exposure to both UV and daylight irradiation.[18][19] This photo-induced degradation is a first-order reaction and results in the formation of a novel fluorescent compound.[19] This is a critical handling parameter; all solutions containing dabrafenib must be protected from light.
-
Storage Recommendations :
-
Solid Form : The solid powder should be stored desiccated at -20°C for long-term stability (up to 24 months).[12]
-
In Solution : Solutions, typically prepared in DMSO or ethanol, should be stored at -20°C and used within 3 months to prevent loss of potency. It is advisable to aliquot solutions to avoid multiple freeze-thaw cycles.[12]
-
Analytical Methodologies
Accurate quantification of dabrafenib in biological matrices is essential for pharmacokinetic and therapeutic drug monitoring studies. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.
Protocol: Quantification of Dabrafenib in Human Plasma via LC-MS/MS
This protocol is a representative example based on validated methods described in the literature.[20][21][22]
1. Sample Preparation (Protein Precipitation): a. To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated dabrafenib or erlotinib-d6).[20][23] b. Vortex vigorously for 1 minute to precipitate plasma proteins. c. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein. d. Carefully transfer the supernatant to a clean vial for analysis.
2. Chromatographic Separation: a. HPLC System: Standard HPLC or UPLC system. b. Column: A C18 reversed-phase column (e.g., Phenomenex C18, 50 x 4.6 mm, 5 µm) is commonly used.[21] c. Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). A typical mobile phase composition is acetonitrile and 0.1% formic acid (85:15, v/v).[21] d. Flow Rate: 0.3 - 1.0 mL/min. e. Injection Volume: 5 µL.
3. Mass Spectrometric Detection: a. Instrument: Triple quadrupole mass spectrometer. b. Ionization Mode: Positive electrospray ionization (ESI+). c. Detection: Multiple Reaction Monitoring (MRM). d. MRM Transitions:
- Dabrafenib: m/z 520.1 → 177.0[21]
- Internal Standard (Sorafenib example): m/z 465.1 → 252.1
Plasma [label="1. Plasma Sample\n(+ Internal Standard)"];
Precip [label="2. Protein Precipitation\n(Acetonitrile)"];
Centri [label="3. Centrifugation"];
Super [label="4. Collect Supernatant"];
Inject [label="5. HPLC Injection"];
Column [label="6. C18 Column Separation"];
ESI [label="7. ESI+ Ionization"];
MS [label="8. MS/MS Detection (MRM)"];
Data [label="9. Data Analysis\n(Quantification)", shape=parallelogram];
Plasma -> Precip -> Centri -> Super -> Inject -> Column -> ESI -> MS -> Data;
}
Synthesis Outline and Impurity Profiling
The synthesis of dabrafenib mesylate is a multi-step process. A common route starts from commercially available fluoroaniline, which is converted to a sulfonamide.[24] Subsequent steps involve the construction of the pyrimidine and thiazole heterocyclic rings to build the core structure, followed by salt formation with methanesulfonic acid.[24]
During synthesis, particularly in the final amination step, impurities can form. One notable process-related impurity is "Phenyl amino Dabrafenib," where an aromatic fluorine atom is displaced by an amine group.[25][26] The identification, synthesis, and characterization of such impurities are critical for ensuring the purity and safety of the final active pharmaceutical ingredient (API).[25]
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Therapeutic Goods Administration (TGA). (2014). Attachment 1: Product information for AusPAR Tafinlar dabrafenib mesilate. TGA. [Link]
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U.S. Food and Drug Administration (FDA). (2013). Pharmacology Review: TAFINLAR (dabrafenib) capsules. accessdata.fda.gov. [Link]
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Young, K., et al. (2013). Dabrafenib and its use in the treatment of metastatic melanoma. PMC. [Link]
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Nielsen, C., et al. (2017). Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma. PMC. [Link]
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de Vries, N., et al. (2020). Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma. PMC. [Link]
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Al Bratty, M., et al. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science. [Link]
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ACS Publications. (2016). Photoinduced Conversion of Antimelanoma Agent Dabrafenib to a Novel Fluorescent BRAF V600E Inhibitor. ACS Publications. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Dabrafenib. PubChem. [Link]
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Groenland, S. L., et al. (2016). Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography–tandem mass spectrometry. DSpace. [Link]
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PubMed. (2021). LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway. PubMed. [Link]
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National Center for Biotechnology Information (NCBI). (2016). Photoinduced Conversion of Antimelanoma Agent Dabrafenib to a Novel Fluorescent BRAFV600E Inhibitor. PMC. [Link]
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R Discovery. (2021). LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway. R Discovery. [Link]
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